(Z)-ethyl 2-(2-((4-acetylbenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate (Z)-ethyl 2-(2-((4-acetylbenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate
Brand Name: Vulcanchem
CAS No.: 865247-17-2
VCID: VC6932708
InChI: InChI=1S/C20H17FN2O4S/c1-3-27-18(25)11-23-16-9-8-15(21)10-17(16)28-20(23)22-19(26)14-6-4-13(5-7-14)12(2)24/h4-10H,3,11H2,1-2H3
SMILES: CCOC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C
Molecular Formula: C20H17FN2O4S
Molecular Weight: 400.42

(Z)-ethyl 2-(2-((4-acetylbenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate

CAS No.: 865247-17-2

Cat. No.: VC6932708

Molecular Formula: C20H17FN2O4S

Molecular Weight: 400.42

* For research use only. Not for human or veterinary use.

(Z)-ethyl 2-(2-((4-acetylbenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate - 865247-17-2

Specification

CAS No. 865247-17-2
Molecular Formula C20H17FN2O4S
Molecular Weight 400.42
IUPAC Name ethyl 2-[2-(4-acetylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate
Standard InChI InChI=1S/C20H17FN2O4S/c1-3-27-18(25)11-23-16-9-8-15(21)10-17(16)28-20(23)22-19(26)14-6-4-13(5-7-14)12(2)24/h4-10H,3,11H2,1-2H3
Standard InChI Key NCNNZWIJGRRBPV-XDOYNYLZSA-N
SMILES CCOC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C

Introduction

Chemical Overview

(Z)-ethyl 2-(2-((4-acetylbenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a synthetic organic compound belonging to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific structure of this compound includes:

  • Benzo[d]thiazole Core: A bicyclic structure containing a benzene ring fused with a thiazole ring.

  • Fluorine Substitution: The presence of a fluorine atom at the 6th position, which can enhance biological activity by increasing lipophilicity and metabolic stability.

  • Imine Group (-C=N-): This functional group is linked to a 4-acetylbenzoyl moiety, contributing to potential reactivity and binding interactions.

  • Ethyl Acetate Side Chain: The ethyl ester group at the terminal position may influence solubility and pharmacokinetic properties.

Potential Applications

Compounds with similar structures have been extensively studied for various applications:

  • Pharmacological Activities:

    • Antimicrobial: Benzo[d]thiazole derivatives exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as fungi.

    • Anticancer: Some derivatives have shown inhibitory effects on cancer cell lines through mechanisms such as enzyme inhibition or DNA interaction.

  • Molecular Docking Studies:

    • Molecular docking can predict interactions with biological targets like enzymes or receptors. Similar compounds have shown promising results in binding studies against targets like kinases or bacterial enzymes.

  • Agrochemical Uses:

    • Derivatives of benzo[d]thiazole are explored as pesticides or herbicides due to their stability and bioactivity.

Synthesis Pathway

While specific synthesis details for this compound are unavailable, the general synthesis of benzo[d]thiazole derivatives involves:

  • Formation of Thiazole Core:

    • Reactants such as ortho-amino thiophenols and carbonyl compounds (e.g., aldehydes or ketones) are cyclized under acidic conditions.

  • Functionalization:

    • Fluorination at the desired position can be achieved using selective fluorinating agents.

    • The imine group is introduced via condensation reactions with appropriate benzoyl derivatives.

  • Esterification:

    • The ethyl acetate side chain is incorporated through esterification reactions using ethanol and acetic acid derivatives.

Research Gaps

Despite its structural complexity, detailed research on this compound’s biological activity, toxicity profile, and pharmacokinetics is lacking in the available literature. Future studies should focus on:

  • In Vitro and In Vivo Testing:

    • Antimicrobial, anticancer, and anti-inflammatory assays.

  • Computational Studies:

    • Molecular docking and dynamics simulations to identify potential biological targets.

  • Toxicological Assessment:

    • Evaluating safety profiles for pharmaceutical or agrochemical applications.

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